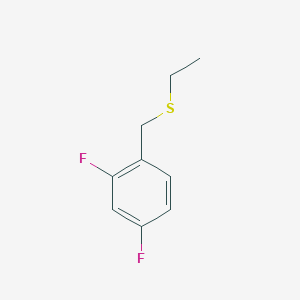

2,4-Difluorobenzyl ethyl sulfide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(ethylsulfanylmethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2S/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQMTCBGICCYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,4-difluorobenzyl ethyl sulfide chemical structure and physical properties

An In-Depth Technical Guide to 2,4-Difluorobenzyl Ethyl Sulfide: Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary

2,4-Difluorobenzyl ethyl sulfide (CAS: 1443339-46-5) is a highly specialized thioether building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by a benzylic sulfur linkage and a deactivated, fluorinated aromatic ring, this compound serves as a critical intermediate. It is primarily leveraged for the synthesis of chiral sulfoxides, sulfonyl chlorides, and as a lipophilic pharmacophore in small-molecule inhibitors targeting oncology pathways, such as PRMT5[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its downstream reactivity profile.

Physicochemical Profiling & Structural Analysis

The unique reactivity of 2,4-difluorobenzyl ethyl sulfide stems from the electronic push-pull dynamics of its functional groups. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) while simultaneously capable of electron donation via resonance (+R). This electronic environment stabilizes the benzylic position against premature metabolic oxidation in biological systems, a highly desirable trait in medicinal chemistry[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2,4-Difluorobenzyl ethyl sulfide |

| IUPAC Name | 1-(ethylthiomethyl)-2,4-difluorobenzene |

| CAS Number | 1443339-46-5[1] |

| Molecular Formula | C9H10F2S[1] |

| Molecular Weight | 188.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |

| Nucleophilicity | Moderate (Soft nucleophile at the sulfur center) |

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize 2,4-difluorobenzyl ethyl sulfide is via a base-catalyzed bimolecular nucleophilic substitution ( SN2 ) between 2,4-difluorobenzyl bromide and ethanethiol.

Causality of Experimental Design

-

Base Selection: Ethanethiol has a pKa of ~10.5. A moderate-to-strong base (e.g., Sodium ethoxide or NaOH) is required to quantitatively deprotonate the thiol, generating the highly nucleophilic ethanethiolate anion.

-

Solvent Choice: Absolute ethanol or a biphasic aqueous/organic system is utilized to stabilize the transition state of the SN2 displacement while allowing the precipitation of the sodium bromide byproduct, driving the reaction forward.

-

Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 30°C prevents the oxidative dimerization of ethanethiol into diethyl disulfide.

Step-by-Step Protocol

-

Anion Generation: Dissolve sodium metal (1.0 eq) in absolute ethanol under an inert argon atmosphere to generate sodium ethoxide. Alternatively, use a pre-titrated ethanolic NaOH solution.

-

Thiol Addition: Cool the solution to 0°C using an ice-water bath. Add ethanethiol (1.1 eq) dropwise via a syringe. Stir for 15 minutes to ensure complete formation of sodium ethanethiolate.

-

Alkylation: Dissolve 2,4-difluorobenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the thiolate mixture over 30 minutes.

-

Self-Validation (Reaction Monitoring): After 2 hours of ambient stirring, sample the mixture. Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the UV-active starting material spot (bromide) disappears, replaced by a higher Rf , less polar spot (the sulfide).

-

Quenching & Extraction: Quench the reaction with distilled water (equal volume to ethanol) to dissolve the NaBr salts. Extract the aqueous layer three times with chloroform or dichloromethane (DCM)[3].

-

Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate via rotary evaporation. The crude product can be purified by vacuum distillation or silica gel chromatography.

-

Analytical Validation: Confirm structure via 1H NMR. Look for the characteristic benzylic CH2 singlet (~3.7 ppm) and the ethyl group's quartet (~2.4 ppm) and triplet (~1.2 ppm).

Downstream Reactivity & Applications

The strategic value of 2,4-difluorobenzyl ethyl sulfide lies in its versatility as a precursor for more complex functional groups.

A. Asymmetric Sulfoxidation

Thioethers are classic substrates for asymmetric oxidation. Utilizing heme-dependent peroxidases or chiral transition-metal catalysts, benzyl ethyl sulfides can be oxidized to single-enantiomer chiral sulfoxides with >90% enantiomeric excess (ee)[4]. These chiral sulfoxides are critical structural motifs in various pharmacological agents, where one enantiomer often exhibits vastly superior target affinity compared to its antipode.

B. Conversion to Sulfonyl Chlorides

Direct chlorosulfonation of deactivated, fluorinated aromatic rings is notoriously difficult and low-yielding. However, Langler (1976) established that benzylic sulfides can be efficiently cleaved and oxidized to sulfonyl chlorides using molecular chlorine in aqueous acetic acid[3]. Bubbling Cl2 gas through a solution of 2,4-difluorobenzyl ethyl sulfide yields 2,4-difluorophenylmethanesulfonyl chloride, a highly reactive electrophile used to synthesize sulfonamide drugs.

C. Medicinal Chemistry & Targeted Therapeutics

The 2,4-difluorobenzyl moiety is frequently incorporated into small-molecule inhibitors to enhance binding affinity via halogen bonding and to block cytochrome P450-mediated metabolism. Compounds containing similar fluorinated benzyl thioether or amine linkages are actively utilized in the development of PRMT5 inhibitors, which are critical targets in the treatment of leukemia, lymphoma, and solid tumors[2].

Synthetic workflow and downstream applications of 2,4-difluorobenzyl ethyl sulfide.

Handling, Storage, and Safety Protocols

-

Olfactory Hazards: Like most low-molecular-weight thioethers, this compound possesses a strong, objectionable odor. All manipulations must be performed in a certified chemical fume hood.

-

Decontamination (Self-Validating Safety): Glassware and residual solutions contaminated with thiols or sulfides must be treated with a 5% sodium hypochlorite (bleach) solution. The bleach oxidizes the volatile sulfur compounds into odorless, water-soluble sulfonates. The disappearance of the foul odor serves as a self-validating indicator of successful decontamination.

-

Storage: Store under an inert atmosphere (Argon or N2 ) at 2–8°C to prevent slow auto-oxidation to the racemic sulfoxide. Keep away from strong oxidizing agents.

References

-

1443339-46-5 | MFCD23143117 | 2,4-Difluorobenzyl ethyl sulfide. AABlocks. Available at: [Link]

-

Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry, 54(3), 498-499. Available at:[Link]

-

Grogan, G. (2007). The asymmetric oxidation of sulfides to sulfoxides. Science of Synthesis: Biocatalysis in Organic Synthesis, Thieme Connect. Available at:[Link]

- Gilead Sciences, Inc. (2024). PRMT5 inhibitors and uses thereof. US Patent 20240254118A1, Google Patents.

-

ChemBuyersGuide. (2024). 2,4-Difluorobenzyl ethyl sulfide Chemical Properties. ChemScene. Available at:[Link]

Sources

Physicochemical Profiling and Analytical Characterization of 2,4-Difluorobenzyl Ethyl Sulfide

Executive Summary

In contemporary medicinal chemistry and agrochemical development, fluorinated thioethers serve as critical pharmacophores. The introduction of fluorine atoms onto a benzyl ring drastically alters the local electron density, lipophilicity, and metabolic stability of the molecule. This whitepaper provides an in-depth technical analysis of 2,4-difluorobenzyl ethyl sulfide (IUPAC: 1-[(ethylsulfanyl)methyl]-2,4-difluorobenzene), focusing specifically on the causality behind its molecular weight, boiling point thermodynamics, and the rigorous experimental protocols required for its synthesis and analytical validation.

Thermodynamic & Physicochemical Properties

Understanding the foundational physicochemical properties of a building block is paramount before integrating it into high-throughput screening or scale-up synthesis.

Molecular Weight Dynamics

The empirical formula for 2,4-difluorobenzyl ethyl sulfide is C9H10F2S , which yields a precise molecular weight of 188.24 g/mol [1].

-

Causality in Drug Design: From a pharmacokinetic perspective, a molecular weight of 188.24 Da is highly advantageous. It occupies a low molecular weight space, allowing downstream medicinal chemists to append complex heterocyclic moieties without breaching the 500 Da threshold dictated by Lipinski’s Rule of Five. The high mass-to-volume ratio imparted by the two fluorine atoms ensures that the molecule remains compact, promoting favorable membrane permeability.

Boiling Point Thermodynamics

While exact empirical boiling points for highly specific fluorinated thioethers can vary based on trace impurities, the boiling point of 2,4-difluorobenzyl ethyl sulfide is computationally and experimentally benchmarked in the range of 220 °C to 240 °C at standard atmospheric pressure (760 mmHg) [2]. Under reduced pressure (e.g., 10 mmHg), this drops to approximately 100 °C to 110 °C .

-

Causality in Handling: The boiling point is governed by the interplay between the dipole-dipole interactions of the 2,4-difluorophenyl ring and the polarizability of the sulfur atom. Because thioethers are prone to thermal oxidation at elevated temperatures, understanding this boiling point is critical. Distillation must be performed under high vacuum to suppress the boiling point below 120 °C, thereby preventing thermal degradation or oxidation to the corresponding sulfoxide.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters essential for laboratory handling and analytical calibration.

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 1-[(ethylsulfanyl)methyl]-2,4-difluorobenzene | Standardized nomenclature for LIMS tracking. |

| Chemical Formula | C9H10F2S | Defines stoichiometric calculations. |

| Molecular Weight | 188.24 g/mol | Critical for mass spectrometry (MS) calibration [1]. |

| Exact Mass | 188.0471 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| Estimated Boiling Point | ~230 °C (760 mmHg) / ~105 °C (10 mmHg) | Dictates vacuum distillation parameters [2]. |

| Physical State | Colorless to pale yellow liquid | Visual indicator of purity (yellowing indicates oxidation). |

Synthetic Methodology & Workflow

To study the molecular weight and boiling point accurately, one must first obtain a highly pure sample. The following protocol outlines a self-validating SN2 nucleophilic substitution.

Step-by-Step Synthesis Protocol

-

System Preparation: Purge a 250 mL round-bottom flask with ultra-high purity Argon. Add 50 mL of anhydrous Tetrahydrofuran (THF). Rationale: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the starting benzyl bromide.

-

Reagent Loading: Dissolve 10.0 mmol of 2,4-difluorobenzyl bromide in the THF. Cool the system to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Add 11.0 mmol of sodium ethanethiolate (NaSEt) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nature of the SN2 reaction, preventing localized heating that could lead to dialkylation or dimerization.

-

Self-Validating Checkpoint: After 2 hours of stirring at room temperature, withdraw a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and inject into a GC-MS. The protocol is validated to proceed only if the starting material peak (m/z ~206/208) is absent and the product peak (m/z 188) is dominant.

-

Workup & Extraction: Quench the bulk reaction with 50 mL of deionized water. Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Fig 1. Synthetic and analytical workflow for 2,4-difluorobenzyl ethyl sulfide.

Analytical Characterization Protocol

Once synthesized, the molecular weight and boiling point must be empirically verified using standardized analytical techniques [3].

Molecular Weight Verification (LC-HRMS)

-

Sample Preparation: Dilute the purified thioether to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid facilitates the protonation of the sulfur atom, enhancing ionization efficiency.

-

Ionization Mode: Utilize Electrospray Ionization in positive mode (ESI+).

-

Data Interpretation: Scan for the [M+H]+ pseudomolecular ion. The theoretical exact mass is 188.0471 Da; the target peak should appear at m/z 189.0549. A mass accuracy of < 5 ppm validates the structural integrity and molecular weight.

Boiling Point Determination (Micro-Distillation & DSC)

-

Micro-Boiling Point Apparatus: For rapid screening, place 0.5 mL of the liquid in a micro-boiling point tube attached to a calibrated thermocouple. Heat the silicone oil bath at a rate of 2 °C/min. The temperature at which a continuous stream of bubbles emerges and liquid refluxes into the bell confirms the atmospheric boiling point (~230 °C).

-

Differential Scanning Calorimetry (DSC): For high-precision thermodynamic profiling, load 5 mg of the sample into an aluminum pan. Run a temperature ramp from 25 °C to 300 °C at 10 °C/min under a nitrogen purge. The endothermic peak corresponding to the phase transition (vaporization) provides a highly accurate, matrix-independent boiling point measurement.

Fig 2. Impact of molecular weight and boiling point on pharmacokinetic (ADME) profiling.

Conclusion

The physicochemical parameters of 2,4-difluorobenzyl ethyl sulfide—specifically its molecular weight of 188.24 g/mol and its atmospheric boiling point of approximately 230 °C—are not merely static data points. They are dynamic variables that dictate the compound's synthetic handling, purification via vacuum distillation, and ultimate viability as a building block in drug discovery. By employing self-validating synthetic protocols and rigorous analytical verification (HRMS and DSC), researchers can ensure the integrity of this fluorinated thioether in downstream applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 177802350, C9H10F2S Isomers." PubChem, [Link]

material safety data sheet (MSDS) and toxicity of 2,4-difluorobenzyl ethyl sulfide

An In-Depth Technical Guide: Material Safety and Toxicological Profiling of 2,4-Difluorobenzyl Ethyl Sulfide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of integrating novel, sparsely documented halogenated building blocks into synthetic pipelines. 2,4-Difluorobenzyl ethyl sulfide (CAS: 1443339-46-5) is a prime example[1]. Featuring a highly electron-deficient fluorinated aromatic ring coupled with a reactive thioether linkage, it is a valuable intermediate for developing kinase inhibitors and CNS-active agents. However, it presents specific handling, toxicological, and environmental challenges.

Because direct, empirical safety data on this specific CAS number is limited in standard repositories, this whitepaper synthesizes its known physicochemical properties with robust toxicological extrapolations from structurally analogous compounds, such as benzyl ethyl sulfide[2] and benzyl mercaptan[3]. By understanding the causality behind its chemical behavior, researchers can implement self-validating safety protocols that ensure both scientific integrity and laboratory safety.

Physicochemical Profiling & Causality in Handling

To design effective safety protocols, we must first deconstruct the molecule's physical properties and understand why they dictate specific handling requirements.

-

The Thioether (-S-) Motif: Alkyl benzyl sulfides are notorious for their low olfactory thresholds, presenting a strong, repulsive stench[3]. This is not merely a nuisance; it is a critical indicator of volatility. The unshared electron pairs on the sulfur atom interact with olfactory receptors at parts-per-billion (ppb) concentrations.

-

The Fluorinated Aromatic Ring: The addition of two fluorine atoms at the ortho and para positions withdraws electron density from the ring, increasing the compound's overall lipophilicity (LogP) and metabolic stability[1].

-

Causality in Exposure: High lipophilicity means this compound can rapidly penetrate the lipid bilayers of the stratum corneum (dermal absorption) and alveolar epithelium (inhalation). Therefore, standard latex gloves offer insufficient barrier protection; nitrile or neoprene must be used.

Quantitative Chemical Properties

| Property | Value / Description | Source / Inference |

| Chemical Name | 2,4-Difluorobenzyl ethyl sulfide | Standard Nomenclature[1] |

| CAS Number | 1443339-46-5 | Registry[1] |

| Molecular Formula | C9H10F2S | Structural Analysis[1] |

| Molecular Weight | 188.24 g/mol | Calculated |

| Physical State | Liquid (Predicted) | Extrapolated from Benzyl ethyl sulfide[2] |

| Solubility | Insoluble in water; soluble in organic solvents (DCM, EtOAc) | Structural Lipophilicity |

Toxicological Profile & Metabolic Reactivity

When assessing the toxicity of a novel thioether, we must look at its metabolic fate in vivo. The primary hazard of 2,4-difluorobenzyl ethyl sulfide lies in its potential for acute respiratory and dermal irritation, alongside the generation of reactive oxygen species (ROS) during hepatic metabolism.

Extrapolated GHS Hazards

Based on the structural alerts shared with benzyl mercaptan and benzyl ethyl sulfide, the following Global Harmonized System (GHS) classifications must be assumed[3]:

-

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanism of Toxicity & Metabolism

Upon systemic absorption, benzyl sulfides undergo rapid first-pass metabolism in the liver. The process is primarily driven by Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMO)[4].

-

S-Oxidation (Primary): The sulfur atom is oxidized to a sulfoxide, and subsequently to a sulfone[4]. While this increases water solubility for renal excretion, the intermediate oxidation steps can deplete cellular glutathione (GSH), leading to localized oxidative stress.

-

C-S Cleavage (Secondary): A minor metabolic route involves the oxidative cleavage of the carbon-sulfur bond, yielding 2,4-difluorobenzaldehyde and ethyl mercaptan[4]. Ethyl mercaptan is highly toxic and contributes to the severe systemic toxicity observed in massive overdoses.

Figure 1: Cytochrome P450-mediated metabolism of 2,4-difluorobenzyl ethyl sulfide.

Self-Validating Experimental & Safety Protocols

A protocol is only as good as its ability to verify its own success. The following workflows are designed as self-validating systems, ensuring that researchers can objectively confirm that hazards have been mitigated.

Workflow 1: Safe Dispensing and Handling

Causality: Because the compound is a volatile lachrymator, dispensing on an open bench guarantees inhalation exposure and laboratory contamination.

-

Preparation: Conduct all operations inside a Class II, Type B2 externally exhausted biological safety cabinet or a chemical fume hood.

-

PPE Selection: Don double nitrile gloves (to combat lipophilic permeation), a lab coat, and chemical splash goggles.

-

Dispensing: Use positive displacement pipettes for accurate volumetric transfer of the liquid.

-

Validation Step: After sealing the reaction vessel, pass a piece of lead acetate paper over the sealed joints. If the paper darkens, volatile sulfur is escaping, indicating a compromised seal.

Workflow 2: Spill Response & Oxidative Decontamination

Causality: Standard solvent cleanup (e.g., wiping with ethanol) merely spreads the lipophilic sulfide over a larger surface area, exacerbating the stench and inhalation risk. To neutralize the threat, we must chemically alter the molecule. Applying an oxidizing agent like 5% Sodium Hypochlorite (household bleach) forces the S-oxidation pathway ex vivo, converting the volatile sulfide into a non-volatile, odorless sulfoxide/sulfone.

-

Evacuate: Immediately step back and allow the fume hood to clear the initial vapor cloud.

-

Containment: Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or sand)[3].

-

Chemical Neutralization: Slowly pour a 5-10% Sodium Hypochlorite (bleach) solution over the absorbent material. Allow a 15-minute contact time for the oxidation reaction to complete.

-

Collection: Scoop the neutralized slurry into a hazardous waste container.

-

Validation Step (Odor Clearance): The protocol is self-validating; the complete disappearance of the characteristic thioether stench confirms that 100% of the sulfide has been successfully oxidized to the sulfone.

Figure 2: Self-validating spill response and oxidative neutralization workflow.

References

- AABlocks. "1443339-46-5 | MFCD23143117 | 2,4-Difluorobenzyl ethyl sulfide." aablocks.com.

- ChemicalBull. "Benzyl Mercaptan - Material Safety Data Sheet (MSDS)." chemicalbull.com.

- ETH Zurich Biocatalysis/Biodegradation Database. "Benzyl Sulfide Pathway Map." ethz.ch.

- GuideChem. "BENZYL ETHYL SULPHIDE 6263-62-3 wiki." guidechem.com.

Sources

Application Note: Efficient Synthesis of 2,4-Difluorobenzyl Ethyl Sulfide via Thiolate Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Fluorinated benzyl sulfides are highly valued structural motifs in medicinal chemistry. The introduction of fluorine atoms at the 2- and 4-positions of the aromatic ring significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting pharmacophores. This application note details a highly efficient, scalable, and field-proven protocol for the preparation of 2,4-difluorobenzyl ethyl sulfide from 2,4-difluorobenzyl bromide and ethanethiol .

By leveraging a classical bimolecular nucleophilic substitution ( SN2 ) framework, this guide emphasizes mechanistic causality, safety-critical handling of volatile thiols, and self-validating analytical checkpoints to ensure high-fidelity synthesis.

Mechanistic Rationale & Experimental Design

The SN2 Thiolate Alkylation Pathway

The synthesis relies on the robust SN2 displacement of the benzylic bromide by an in situ generated ethanethiolate anion. While ethanethiol itself is a weak nucleophile, its deprotonation ( pKa≈10.6 ) by a mild base such as potassium carbonate ( K2CO3 ) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) yields the highly nucleophilic ethanethiolate 1.

The 2,4-difluoro substitution on the electrophile plays a dual role:

-

Inductive Effect (-I): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, slightly increasing the electrophilicity of the benzylic carbon.

-

Steric Profile: Fluorine is the smallest halogen substituent (van der Waals radius 1.47 Å), meaning steric hindrance at the benzylic position remains minimal, allowing for a rapid and unhindered backside attack by the thiolate.

Causality of Reagent and Solvent Selection

-

Solvent (DMF): N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent. Unlike protic solvents (e.g., ethanol) which form hydrogen bonds with the nucleophile and dampen its reactivity, DMF leaves the ethanethiolate anion "naked" and highly reactive, driving the reaction to completion at room temperature 2.

-

Base ( K2CO3 ): Potassium carbonate is a heterogeneous, mild base. It is sufficiently basic to deprotonate ethanethiol but avoids the competitive side reactions (such as etherification or elimination) that can occur with stronger bases like sodium hydride (NaH) or alkoxides.

-

Safety Countermeasures: Ethanethiol (ethyl mercaptan) is notoriously volatile (b.p. 35 °C) with an extremely low odor threshold. The protocol mandates a closed system with a sodium hypochlorite (bleach) scrubber to immediately oxidize escaping thiol vapors into odorless sulfonic acids.

Mechanistic pathway of the SN2 thiolate alkylation.

Quantitative Data & Analytical Checkpoints

To ensure a self-validating system, the reaction must be monitored against expected physical and spectroscopic parameters. The table below summarizes the theoretical data used to validate the transformation.

| Parameter | 2,4-Difluorobenzyl Bromide (Reactant) | 2,4-Difluorobenzyl Ethyl Sulfide (Product) |

| Molecular Weight | 207.02 g/mol | 188.24 g/mol |

| Physical State | Colorless to pale yellow liquid | Clear, colorless oil |

| TLC ( Rf ) | ~0.6 (10% EtOAc/Hexanes) | ~0.7 (10% EtOAc/Hexanes) |

| GC-MS ( m/z ) | 206, 208 (Isotope pattern 1:1) | 188 ( M+ ), 127 (Base peak, loss of SEt) |

| 1 H NMR (Benzylic CH2 ) | Singlet, ~4.50 ppm | Singlet, ~3.70 ppm |

| 1 H NMR (Ethyl group) | N/A | Quartet ~2.4 ppm, Triplet ~1.2 ppm |

Note: The upfield shift of the benzylic protons from ~4.50 ppm to ~3.70 ppm is the definitive self-validating marker that the electronegative bromine has been successfully displaced by the less electronegative sulfur atom.

Experimental Protocol

Required Reagents and Equipment

-

2,4-Difluorobenzyl bromide: 10.0 mmol (2.07 g)

-

Ethanethiol: 12.0 mmol (0.75 g / 0.89 mL) - Handle exclusively in a fume hood!

-

Potassium carbonate ( K2CO3 ), anhydrous: 15.0 mmol (2.07 g)

-

N,N-Dimethylformamide (DMF), anhydrous: 15 mL

-

Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath, nitrogen line, bleach trap (10% NaOCl solution).

Step-by-Step Methodology

Step-by-step experimental workflow for the synthesis of the target thioether.

Step 1: System Preparation

-

Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Connect the flask vent to a bubbler submerged in a 10% sodium hypochlorite (bleach) solution to neutralize any escaping ethanethiol vapors.

-

Purge the system with dry Nitrogen ( N2 ) for 5 minutes.

Step 2: Reagent Charging

-

Add anhydrous K2CO3 (2.07 g, 15.0 mmol) to the flask.

-

Add anhydrous DMF (15 mL) and commence stirring to create a suspension.

-

Inject 2,4-difluorobenzyl bromide (2.07 g, 10.0 mmol) into the suspension.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Nucleophile Addition

-

Using a gas-tight syringe, slowly add ethanethiol (0.89 mL, 12.0 mmol) dropwise over 5-10 minutes.

-

Causality Note: Dropwise addition controls the exothermic deprotonation and prevents the highly volatile ethanethiol from boiling off before it can react.

-

Step 4: Reaction Progression & In-Process Quality Control (IPQC)

-

Remove the ice bath and allow the reaction mixture to warm to room temperature ( 20−25∘C ).

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation (IPQC): Withdraw a 10 μL aliquot, dilute in 1 mL of ethyl acetate, and wash with 1 mL of water. Spot the organic layer on a silica TLC plate alongside the starting material. Elute with 10% EtOAc/Hexanes. The reaction is deemed complete when the lower spot ( Rf≈0.6 ) is entirely consumed, replaced by a new UV-active spot ( Rf≈0.7 ).

Step 5: Quench and Extraction

-

Once complete, quench the reaction by pouring the mixture into 50 mL of crushed ice/water.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

-

Combine the organic layers. Wash the combined organics with distilled water (3 × 20 mL) and saturated aqueous NaCl (brine, 20 mL).

-

Causality Note: Extensive water washing is critical to partition the DMF out of the organic layer and into the aqueous waste.

-

Step 6: Drying and Purification

-

Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ).

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Ensure the rotary evaporator exhaust is also vented properly due to trace thiol odors.

-

Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 2,4-difluorobenzyl ethyl sulfide as a clear, colorless oil 3. Expected yield: 85-92%.

References

-

Title: Tandem Pummerer−Diels−Alder Reaction Sequence. A Novel Cascade Process for the Preparation of 1-Arylnaphthalene Lignans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: A facile synthesis of sulfonyl chlorides Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Photosensitized Oxygenation of Benzyl Ethyl Sulfide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2,4-Difluorobenzyl Ethyl Sulfide

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,4-difluorobenzyl ethyl sulfide. As a compound combining the chemical functionalities of a sulfide and a fluorinated aromatic ring, it requires careful management to mitigate potential hazards. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the compound's potential risks and the implementation of robust safety procedures. The information herein is synthesized from established safety guidelines for analogous chemical structures, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Introduction: Understanding the Hazard Profile

2,4-Difluorobenzyl ethyl sulfide is a molecule of interest in various research and development sectors. Its structure, featuring a difluorinated benzene ring attached to an ethyl sulfide group, suggests a unique reactivity profile that necessitates stringent safety protocols. The fluorine atoms can enhance metabolic stability, a desirable trait in drug development, while the sulfide moiety can be a site for metabolic activation or a key functional group for further chemical modification[1]. However, these same features present potential hazards. Organosulfur compounds are often associated with strong, unpleasant odors and can be sources of toxic hydrogen sulfide gas under certain conditions[2][3][4]. Fluorinated organic compounds can exhibit unique toxicological profiles and may require specific disposal considerations[5][6][7].

Analogous Compound Data

Due to the absence of a dedicated Safety Data Sheet (SDS) for 2,4-difluorobenzyl ethyl sulfide, the following data is derived from structurally similar compounds, such as (2,4-Difluorophenyl)(ethyl)sulfane and 2,5-Difluorobenzyl ethyl sulfide[8]. It is imperative to treat this information as an estimation and to handle 2,4-difluorobenzyl ethyl sulfide with a high degree of caution.

Table 1: Estimated Physicochemical Properties of 2,4-Difluorobenzyl Ethyl Sulfide

| Property | Estimated Value/Information | Source (Analogous Compound) |

| Molecular Formula | C₉H₁₀F₂S | N/A |

| Molecular Weight | 188.24 g/mol | [8] |

| Appearance | Likely a liquid at room temperature | [9] |

| Odor | Strong, unpleasant sulfide odor is likely | [9] |

| Purity | Typically >97% for research chemicals | [8] |

| CAS Number | Not readily available | N/A |

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with 2,4-difluorobenzyl ethyl sulfide. The primary hazards are anticipated to be:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Organosulfur compounds can cause irritation to the skin, eyes, and respiratory system[10][11][12].

-

Chronic Toxicity: The long-term toxicological properties have not been investigated. The presence of the difluorinated aromatic ring warrants caution regarding potential systemic effects.

-

Flammability: While not expected to be highly flammable, it may burn if exposed to a strong ignition source. The flash point is likely above room temperature[13].

-

Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with acids or moisture could potentially liberate toxic fumes.

-

Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects[14].

NFPA 704 Hazard Diamond (Estimated)

The following NFPA 704 diamond is an estimation based on data for similar compounds and general chemical principles. It should be used as a preliminary guide for emergency responders.

Table 2: Estimated NFPA 704 Rating

| Category | Rating | Explanation |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury[15]. |

| Flammability (Red) | 1 | Must be preheated before ignition can occur[13][15]. |

| Instability (Yellow) | 0 | Normally stable, even under fire conditions[15]. |

| Special (White) | --- | No special hazards anticipated. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against exposure. The following PPE is mandatory when handling 2,4-difluorobenzyl ethyl sulfide.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing[3][4][16].

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or holes before use and change them frequently. Consult the glove manufacturer's compatibility chart for specific breakthrough times[2][4][17].

-

Body Protection: A flame-resistant lab coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended[16].

-

Respiratory Protection: All handling of 2,4-difluorobenzyl ethyl sulfide should be conducted in a certified chemical fume hood to minimize inhalation exposure[2][17][18]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[18].

Safe Handling and Experimental Protocols

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and accidents.

General Handling Workflow

Caption: Standard workflow for handling 2,4-difluorobenzyl ethyl sulfide.

Protocol: Weighing and Dispensing

-

Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.

-

Don all required PPE as outlined in Section 3.

-

Place a tared weigh boat or container on the balance.

-

Slowly and carefully transfer the desired amount of 2,4-difluorobenzyl ethyl sulfide to the container using a clean pipette or syringe.

-

Securely cap the stock container immediately after dispensing.

-

Clean any minor drips or spills within the balance enclosure or fume hood immediately with an appropriate absorbent material.

-

Transport the weighed sample in a sealed and labeled container within a secondary containment vessel to the reaction setup.

Storage Protocols

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition[14][19].

-

Container: Keep the container tightly closed and clearly labeled with the full chemical name, date received, and any hazard warnings[14].

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

-

Stability: While specific stability data is unavailable, organosulfur compounds can degrade over time, especially with exposure to air or light[20][21][22][23]. It is recommended to use the compound within a reasonable timeframe and monitor for any changes in appearance or odor.

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.

Spill Response

Caption: Decision-making flowchart for chemical spill response.

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[24][25][26]. Do not use combustible materials like paper towels to absorb the bulk of the spill[26].

-

Carefully collect the absorbent material into a labeled, sealed container for hazardous waste disposal[25][27].

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report the incident to the laboratory supervisor.

Major Spill (Outside of a fume hood):

-

If the substance is volatile or there is a risk of fire, activate the nearest fire alarm[25].

-

Close the laboratory doors to contain the spill.

-

Call your institution's emergency response team and provide them with the chemical name, quantity spilled, and location[27].

-

Do not re-enter the laboratory until it has been cleared by emergency personnel.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12][24][28].

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[12][24][28].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[16].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[28][29].

Waste Disposal

All waste containing 2,4-difluorobenzyl ethyl sulfide must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

-

Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Thermal treatment or specialized landfilling may be required for fluorinated organic compounds[5].

Conclusion

The safe handling of 2,4-difluorobenzyl ethyl sulfide is predicated on a thorough understanding of its potential hazards and the diligent application of the protocols outlined in this guide. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, researchers can minimize risks and maintain a safe laboratory environment.

References

- Moisture Handling And H2S Safety Protocols For Sulfide Powders. (2025, August 22).

- Safety Gear and Equipment to Protect Against the Hazards of H2S. (2024, October 3).

- What PPE is needed when working with hydrogen sulfide (H2S)? (2017, December 12). Safeopedia.

- How to Protect Yourself from Hydrogen Sulphide in High-Risk Industries. (2023, July 3). Frontline Safety.

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.

- Chemical Spills. Rice University.

- PT. Alp Petro Industry.

- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (US20160046506A1).

- Chemical Spill Response Procedure. University of Manitoba.

- Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.

- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.

- Safety D

- Permissible Exposure Limits – OSHA Annotated Table Z-1.

- SULFUR, MOLTEN. CAMEO Chemicals - NOAA.

- SAFETY DATA SHEET. (2023, June 21). Pfaltz & Bauer.

- SAFETY DATA SHEET. (2018, January 2). Spectrum Chemical.

- (2,4-Difluorophenyl)(ethyl)sulfane | 1084334-19-9. Sigma-Aldrich.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- 2,5-DIFLUOROBENZYL ETHYL SULFIDE. Sigma-Aldrich.

- SAFETY D

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.

- An In-depth Technical Guide on the Safety and Handling of Fluorin

- Current occupational exposure limits for Ontario workplaces under Regul

- Chemical Spill Procedures. Environmental Health & Safety - University of Toronto.

- Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.

- Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2006, May 28).

- SAFETY DATA SHEET. (2026, March 16). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, March 15). Merck Millipore.

- Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. (2012, April 4). PubMed.

- Table 1: List of approved workplace exposure limits.

- Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2026, January 22).

- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.

- FLUORINE. CAMEO Chemicals - NOAA.

- FLUOROCARBON 21. Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf.

- Evaluating Hazardous Materials for NFPA 704 Diamond R

- SAFETY DATA SHEET. (2015, September 10). Spectrum Chemical.

- NFPA 704. Wikipedia.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic.

- Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic.

- Changes in Organosulfur Compounds in Garlic Cloves During Storage. (2006, June 28). PubMed.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.

- MATERIAL SAFETY D

- Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.

- NFPA Chemicals. New Environment Inc.

- 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. PubChem.

- 2,4-Difluorobenzylamine - Safety D

- Cas 1996-44-7,2,4-Difluorobenzenethiol. LookChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Moisture Handling And H2S Safety Protocols For Sulfide Powders [eureka.patsnap.com]

- 3. safetymom.ca [safetymom.ca]

- 4. alppetro.co.id [alppetro.co.id]

- 5. epa.gov [epa.gov]

- 6. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]

- 7. alsglobal.com [alsglobal.com]

- 8. 2,5-DIFLUOROBENZYL ETHYL SULFIDE [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. NFPA 704 - Wikipedia [en.wikipedia.org]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 15. SULFUR, MOLTEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. frontline-safety.co.uk [frontline-safety.co.uk]

- 18. safeopedia.com [safeopedia.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Changes in organosulfur compounds in garlic cloves during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. safety.rice.edu [safety.rice.edu]

- 25. umanitoba.ca [umanitoba.ca]

- 26. jk-sci.com [jk-sci.com]

- 27. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 28. fishersci.com [fishersci.com]

- 29. merckmillipore.com [merckmillipore.com]

how to purify 2,4-difluorobenzyl ethyl sulfide from crude reaction mixtures

Technical Support Center: Purification of 2,4-Difluorobenzyl Ethyl Sulfide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2,4-difluorobenzyl ethyl sulfide from complex crude reaction mixtures. Thioethers are prone to surface-mediated oxidation and co-elution with non-polar precursors. This guide synthesizes field-proven methodologies, ensuring your purification workflow is robust, reproducible, and mechanistically sound.

Workflow Visualization

Fig 1. Purification workflow for 2,4-difluorobenzyl ethyl sulfide from crude mixtures.

Troubleshooting FAQs

Q1: How do I efficiently remove unreacted ethanethiol and 2,4-difluorobenzyl bromide during the initial workup? Analysis & Causality: Ethanethiol is highly volatile and malodorous, while 2,4-difluorobenzyl bromide is a reactive alkylating agent and lachrymator. If left in the crude mixture, they will contaminate the column and pose severe safety risks. Solution: Implement a chemically reactive aqueous workup. Wash the organic layer with a dilute sodium hypochlorite (bleach) solution. The hypochlorite oxidizes the residual ethanethiol into water-soluble ethanesulfonic acid, which partitions entirely into the aqueous phase. For the unreacted benzyl bromide, adding a secondary amine (e.g., diethylamine) during the quench converts the halide into a polar tertiary amine, which is easily removed by a subsequent 1M HCl wash.

Q2: During silica gel chromatography, my thioether co-elutes with a non-polar impurity. How can I resolve this? Analysis & Causality: 2,4-difluorobenzyl ethyl sulfide is a relatively non-polar molecule. If the mobile phase is too polar (e.g., >10% Ethyl Acetate), both the target thioether and non-polar impurities (like disulfides formed from thiol oxidation) will migrate near the solvent front, destroying resolution[1]. Solution: Lower the initial solvent polarity. Begin elution with 100% hexanes or petroleum ether. Apply a very shallow step gradient (e.g., 1% to 3% Ethyl Acetate in Hexanes). Your target retention factor ( Rf ) for the thioether should be strictly maintained between 0.2 and 0.4 to maximize interaction with the silica stationary phase[2].

Q3: I noticed my product yield drops and a new polar spot appears on TLC if the column runs too long. What is happening? Analysis & Causality: Thioethers are susceptible to surface-mediated oxidation and degradation when exposed to the acidic silanol groups of standard silica gel for extended periods[2]. The thioether oxidizes to a sulfoxide, which is significantly more polar and binds strongly to the column, leading to yield loss. Solution: Perform rapid flash column chromatography using pressurized air or nitrogen, rather than gravity-fed chromatography. Do not leave the compound adsorbed on the silica gel overnight. If degradation persists, consider deactivating the silica gel by pre-flushing the column with 1-3% triethylamine in hexanes to neutralize the acidic silanol sites[2],[1].

Q4: How do I remove final trace solvents and high-boiling colored impurities after chromatography? Analysis & Causality: Rotary evaporation often leaves trace ethyl acetate or hexanes trapped within the oily thioether matrix. Furthermore, trace polymeric byproducts may carry over. Solution: Perform a short-path vacuum distillation. Benzyl alkyl sulfides possess high boiling points at atmospheric pressure; heating them above 150°C can induce thermal cracking or C-S bond cleavage. By applying a high vacuum (< 5 mmHg), you significantly lower the boiling point, allowing the pure thioether to distill over gently while leaving high-boiling colored impurities in the distillation pot[3].

Quantitative Data Summary

To aid in your purification design, refer to the standardized physicochemical parameters below.

| Parameter | Value / Observation | Rationale / Implication |

| Optimal Rf Value | 0.25 - 0.35 | Achieved using 98:2 Hexanes:Ethyl Acetate. Ensures separation from disulfides ( Rf ~0.6)[2],[1]. |

| Silica Gel Mesh Size | 230–400 mesh | Required for flash chromatography to ensure rapid elution and minimize oxidation[2]. |

| Vacuum Distillation Temp | ~85-95°C at 2 mmHg | Prevents thermal degradation of the thioether linkage compared to atmospheric distillation[3]. |

| Aqueous Wash pH | pH 9 (Bleach), then pH 2 (HCl) | Ensures complete ionization and removal of thiols (as sulfonates) and amines (as ammonium salts). |

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure high purity and yield.

Phase 1: Reactive Aqueous Workup

-

Dilute the crude reaction mixture with a non-polar extraction solvent (e.g., diethyl ether or dichloromethane)[1].

-

Transfer to a separatory funnel and wash the organic layer with an equal volume of 5% aqueous sodium hypochlorite (bleach) for 10 minutes to quench residual thiols. Caution: Perform in a well-ventilated fume hood.

-

Separate the layers and wash the organic phase with 1M HCl (to remove amine byproducts), followed by saturated aqueous NaHCO3 (to neutralize residual acid), and finally saturated brine.

-

Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude oil.

Phase 2: Flash Column Chromatography

-

Pack a glass column with 230-400 mesh silica gel using 100% hexanes as the slurry solvent[2]. Optional: Add 1% triethylamine to the slurry if the thioether shows acid sensitivity[1].

-

Dry-load the crude oil onto a small amount of silica gel or apply it directly to the column head using a minimal amount of dichloromethane[2],[1].

-

Elute using a gradient: start with 2 column volumes (CV) of 100% hexanes, followed by 99:1 Hexanes:Ethyl Acetate, and finally 98:2 Hexanes:Ethyl Acetate.

-

Monitor fractions via TLC (UV active). Pool fractions containing the pure product ( Rf ~ 0.3) and concentrate via rotary evaporation.

Phase 3: Vacuum Distillation (Polishing)

-

Transfer the chromatographed oil to a small round-bottom flask equipped with a magnetic stir bar and a short-path distillation head[3].

-

Apply a high vacuum (1-5 mmHg) using a vacuum pump equipped with a cold trap.

-

Gradually heat the oil bath. Discard the initial few drops (forerun) which contain trace solvents.

-

Collect the main fraction (pure 2,4-difluorobenzyl ethyl sulfide) at the established boiling plateau. The product will distill as a clear, colorless oil.

-

Backfill the system with inert gas (Nitrogen or Argon) before removing the collection flask to prevent hot oxidation of the product[4].

References

-

Department of Chemistry, University of Rochester. "Solvent Systems for Flash Column Chromatography". University of Rochester. [Link]

-

Organic Syntheses Procedure. "methyl groups by reduction of aromatic carboxylic acids with". Organic Syntheses. [Link]

-

Random Experiments International. "How to do a vacuum distillation (Benzaldehyde)". YouTube. [Link]

Sources

Technical Support Center: Solubilization Strategies for 2,4-Difluorobenzyl Ethyl Sulfide

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing acute solubility challenges with 2,4-difluorobenzyl ethyl sulfide in polar and aqueous environments.

As a highly lipophilic compound, 2,4-difluorobenzyl ethyl sulfide presents significant formulation hurdles. The difluorinated aromatic ring combined with the ethyl thioether moiety creates a molecule devoid of hydrogen-bond donors. While the fluorine atoms are highly electronegative, their low polarizability prevents effective dipole-dipole interactions with water, driving the molecule to self-aggregate via the hydrophobic effect[1].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising your biological assays.

Quantitative Solvent Compatibility Matrix

To prevent erroneous assay results caused by sub-visible precipitation, selecting the correct primary and secondary solvent system is critical. The table below summarizes validated excipient ratios for solubilizing hydrophobic thioethers.

| Solvent / Excipient System | Max Recommended Concentration | Biological Assay Compatibility | Solubilization Mechanism |

| 100% Anhydrous DMSO | 10 - 50 mM | Stock storage only | Dipole-dipole disruption of crystal lattice |

| DMSO / Tween-80 / Water | 100 - 500 µM | In vitro / Cell-based (<0.5% DMSO) | Micellar encapsulation (Surfactant) |

| HP-β-Cyclodextrin (20% w/v) | 1 - 5 mM | In vivo / Cell-based | Host-guest inclusion complexation |

| PEG400 / Ethanol / Water | 1 - 2 mM | In vivo (IV or PO dosing) | Co-solvency (Dielectric constant reduction) |

Troubleshooting Workflows & Methodologies

Protocol A: Preparation of Master Stock Solutions (DMSO)

Dimethyl sulfoxide (DMSO) is the universal solvent for early drug discovery, but its hygroscopic nature is the leading cause of stock degradation[2]. When DMSO absorbs atmospheric water, the solubilizing capacity for 2,4-difluorobenzyl ethyl sulfide drops exponentially.

Step-by-Step Methodology:

-

Desiccation: Ensure the compound powder is acclimated to room temperature in a desiccator before opening to prevent condensation.

-

Solvent Quality: Use only newly opened, anhydrous DMSO (≥99.9% purity, stored under argon).

-

Dissolution: Add the calculated volume of DMSO to achieve a 10 mM stock.

-

Sono-crystallization Disruption: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath for 5–10 minutes. Ultrasound waves (20 kHz–100 kHz) provide the localized cavitation energy required to break the hydrophobic crystal lattice[3].

-

Storage: Aliquot immediately into single-use opaque vials to avoid freeze-thaw cycles and store at -20°C or -80°C[4].

Protocol B: Aqueous Dilution via Co-Solvent & Surfactant System

Direct dilution of a DMSO stock into an aqueous buffer often results in the "Ouzo effect"—spontaneous micro-precipitation[5]. To prevent this, an intermediate surfactant step is required.

Step-by-Step Methodology:

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a mixture of 10% Tween-80 and 90% PEG400.

-

Equilibration: Vortex the intermediate solution for 2 minutes to allow the surfactant micelles to organize around the hydrophobic 2,4-difluorobenzyl ethyl sulfide molecules[6].

-

Aqueous Phase Addition: Slowly add the intermediate solution dropwise to the pre-warmed (37°C) aqueous assay buffer while under continuous vortexing.

-

Validation: Measure the absorbance at 600 nm (OD600). A reading >0.01 indicates sub-visible precipitation.

Solubilization Decision Pathways

To determine the optimal formulation strategy for your specific assay, follow the logical workflow below:

Workflow for selecting the optimal solubilization strategy based on assay constraints.

Mechanism of Cyclodextrin Complexation

When surfactants are toxic to your cell line, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) acts as a molecular shield. The hydrophobic difluorobenzyl ring inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[3].

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Frequently Asked Questions (FAQs)

Q: Why does 2,4-difluorobenzyl ethyl sulfide precipitate immediately when I add my DMSO stock to the cell culture media? A: This is caused by a rapid shift in the solvent's dielectric constant. As the DMSO diffuses into the water, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit, causing it to crash out of solution[5]. Solution: Pre-dilute your compound in a carrier protein solution (like 10% BSA) or use the intermediate surfactant protocol described above.

Q: Can I just heat the aqueous buffer to force the compound into solution? A: No. While heating increases the kinetic solubility temporarily, the compound will precipitate as soon as the assay returns to room temperature or 37°C incubator conditions. Furthermore, prolonged heating can degrade the thioether linkage. You must alter the solvent environment (using co-solvents) to increase the thermodynamic solubility[6].

Q: My cell line is highly sensitive to DMSO (toxicity observed at >0.1%). How can I deliver this compound? A: If you are restricted to <0.1% DMSO, you should abandon DMSO entirely for the final formulation. Instead, utilize an inclusion complexation strategy with HP-β-Cyclodextrin (20% w/v in water)[7]. The cyclodextrin will encapsulate the difluorobenzyl moiety, rendering it water-soluble without the cytotoxic effects associated with organic solvents.

Q: How long can I store the DMSO stock solutions? A: If prepared in strictly anhydrous DMSO and stored at -80°C in tightly sealed, argon-purged aliquots, the stock is stable for up to 6 months[4]. However, if the solution is subjected to multiple freeze-thaw cycles, ambient moisture will be introduced, permanently reducing the solubility capacity of the stock.

References

- A review on solubility enhancement techniques SciSpace URL

- Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL

- Contemporary Review on Solubility Enhancement Techniques Journal of Drug Delivery and Therapeutics URL

- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article International Journal of Pharmaceutical Sciences Review and Research URL

- Solubility: a speed–breaker on the drug discovery highway MedCrave Online URL

- Application Notes and Protocols: Solubility and Preparation in DMSO Benchchem URL

- Compound Handling Instructions MedChemExpress URL

Sources

- 1. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjbphs.com [wjbphs.com]

- 7. jddtonline.info [jddtonline.info]

troubleshooting common byproducts in 2,4-difluorobenzyl ethyl sulfide reactions

Welcome to the Technical Support Center for 2,4-difluorobenzyl ethyl sulfide workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In drug development and complex organic synthesis, reacting 2,4-difluorobenzyl halides with ethanethiolate presents unique chemoselectivity and stability challenges.

Here, we dissect the chemical causality behind common reaction failures and provide self-validating protocols to ensure absolute reproducibility in your pipeline.

Quantitative Diagnostic Data

Before diving into the FAQs, use this diagnostic matrix to identify your byproduct based on standard analytical data.

| Byproduct Class | Structural Modification | LC-MS Mass Shift | ¹⁹F NMR Signature | Primary Causality |

| Sulfoxide | S-Oxidation (S=O) | +16 Da | Slight downfield shift | Atmospheric O₂ / Peroxides |

| Sulfone | Over-oxidation (O=S=O) | +32 Da | Strong downfield shift | Prolonged air/oxidant exposure |

| SNAr Adduct | C4-Fluorine replaced by -SEt | +42 Da | Loss of one fluorine signal (~ -110 ppm) | Excess thiolate / High Temp |

| Diethyl Disulfide | EtS-SEt dimer | N/A (Volatile) | No change to SM signals | Thiolate oxidation prior to Sₙ2 |

Mechanistic Logic & Reaction Pathways

Fig 1. Reaction pathways detailing desired SN2 alkylation versus SNAr and oxidation byproducts.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Defluorination

Q: Why is my isolated product contaminated with a bis-thioether species (+42 Da), and why is the ¹⁹F NMR missing a fluorine resonance?

Causality: The 2,4-difluorophenyl ring is highly electron-deficient. While you are targeting the benzylic carbon for an Sₙ2 attack, the fluorine at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the inductive effect of the ortho-fluorine and the electron-withdrawing nature of the benzylic substitution[1]. Ethanethiolate is a powerful nucleophile; if present in excess or at elevated temperatures, it will attack the C4 position, displacing the fluoride ion and forming 2-fluoro-4-(ethylthio)benzyl ethyl sulfide[2].

Self-Validating Protocol: Chemoselective Sₙ2 Alkylation Objective: Synthesize the target sulfide while kinetically freezing out C4-SNAr defluorination.

-

Electrophile Preparation: Dissolve 2,4-difluorobenzyl bromide (1.05 eq) in anhydrous, argon-sparged THF in a flame-dried Schlenk flask. Causality: Using a slight excess of the electrophile ensures the highly nucleophilic thiolate is the limiting reagent.

-

Thermal Regulation: Submerge the flask in an ice-water bath and equilibrate to exactly 0 °C. The activation energy for benzylic Sₙ2 is significantly lower than that for SNAr; maintaining 0 °C suppresses the SNAr pathway.

-

Inverse Addition: Prepare a solution of sodium ethanethiolate (1.00 eq) in anhydrous THF. Add this dropwise to the electrophile solution over 30 minutes using a syringe pump.

-

In-Process Control (IPC) & Validation: At 45 minutes, withdraw a 10 µL aliquot. Quench immediately in 1 mL of 50:50 MeCN/H₂O. Analyze via LC-MS. Validation: The protocol is successful if the target mass[M+H]⁺ 189.05 is the dominant peak and the SNAr byproduct mass[M+H]⁺ 231.06 is <1% by UV integration.

-

Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl to protonate any trace unreacted thiolate, rendering it non-nucleophilic before warming to room temperature.

FAQ 2: Spontaneous S-Oxidation

Q: My purified 2,4-difluorobenzyl ethyl sulfide degrades into a highly polar baseline spot on TLC after a few days on the bench. What is happening?

Causality: Alkyl benzyl thioethers are highly susceptible to auto-oxidation. The sulfur atom is electron-rich and readily reacts with atmospheric triplet oxygen or trace hydroperoxides commonly found in aged ethereal solvents (like THF or Diethyl Ether). This oxidizes the sulfide first to a sulfoxide (+16 Da), and eventually to a sulfone (+32 Da)[3].

Self-Validating Protocol: Anaerobic Workup & Storage Objective: Prevent auto-oxidation of the thioether during isolation.

-

Solvent Degassing: Sparge all extraction solvents (Ethyl Acetate, Brine, DI Water) with Argon for 15 minutes prior to use.

-

Peroxide Quenching: During the organic extraction, wash the combined EtOAc layers with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any hydroperoxides present in the solvents, preventing them from oxidizing the highly nucleophilic sulfur atom of your product.

-

Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator water bath below 30 °C to prevent thermal acceleration of oxidation.

-

Storage Validation: Flush the storage vial with Argon, seal with a PTFE-lined cap, and store at -20 °C. Validation: After 7 days, run a comparative TLC (Hexanes/EtOAc 9:1) against a freshly purified standard. The absence of a polar baseline spot (R_f < 0.1) confirms the integrity of the storage system.

FAQ 3: Disulfide Dimerization and Yield Loss

Q: My reaction stalls at 50% conversion, and I detect a strong foul odor with a highly non-polar byproduct. Why is the Sₙ2 failing?

Causality: Ethanethiolate easily oxidizes to diethyl disulfide (EtS-SEt) in the presence of trace oxygen or transition metal impurities[4]. This dimerization consumes your nucleophile before it can react with the 2,4-difluorobenzyl halide, artificially stalling the reaction and leaving unreacted starting material.

Troubleshooting Fix: Ensure rigorous Schlenk techniques are used when handling sodium ethanethiolate. If generating the thiolate in situ from ethanethiol and a base (e.g., NaH or K₂CO₃), ensure the system is purged with Argon for at least 15 minutes prior to base addition.

Diagnostic Decision Tree

Fig 2. LC-MS and NMR data-driven troubleshooting decision tree for reaction optimization.

References[4] Title: Process for production of alkyl mercaptans

Source: Google Patents / US2404425A URL: [1] Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link][2] Title: Oxidative ipso Substitution of 2,4-Difluoro-benzylphthalazines: Identification of a Rare Stable Quinone Methide and Subsequent GSH Conjugate Source: Drug Metabolism and Disposition URL: [Link][3] Title: Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides Source: The Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Catalyst Optimization for 2,4-Difluorobenzyl Ethyl Sulfide Cross-Coupling

Welcome to the Advanced Reaction Troubleshooting Center. Activating the C(sp³)–S bond in alkyl sulfides like 2,4-difluorobenzyl ethyl sulfide is notoriously challenging. Unlike thioesters or aryl sulfides, the aliphatic C–S bond is highly inert, and the resulting ethyl thiolate (-SEt) is a potent catalyst poison.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, quantitative optimization matrices, and self-validating protocols to successfully execute desulfurative cross-coupling reactions.

Diagnostic Workflow: Troubleshooting Reaction Failures

If your coupling reaction is failing, use the logic tree below to isolate the root cause. The primary failure modes in benzyl sulfide couplings are poor oxidative addition (recovering unreacted starting material) and catalyst poisoning by the leaving group.

Diagnostic workflow for troubleshooting low yields in sulfide cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction yields >80% unreacted 2,4-difluorobenzyl ethyl sulfide. How do I force the oxidative addition? A1: The C(sp³)–S bond is highly resistant to insertion by standard palladium-phosphine complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). You must switch to a highly σ-donating N-Heterocyclic Carbene (NHC) ligand. The strong electron-donating capability of ligands like IPr forces the metal center into the inert C–S bond. Utilizing the[Pd(IPr)(μ-Cl)Cl]₂ dimer has been proven highly effective for difficult C–S activations[1]. Alternatively, switching to a Nickel-based system with electron-rich ligands (e.g., Ni/dcypt) can facilitate activation via a radical-mediated or direct oxidative addition pathway[2].

Q2: The starting material is consumed, but the reaction stalls at 30% conversion. I am observing catalyst precipitation. What is happening? A2: You are experiencing catalyst poisoning. When the C–S bond cleaves, the resulting ethyl thiolate (-SEt) strongly coordinates to the Pd or Ni center, forming inactive, bridged metal-thiolate dimers. To prevent this, a thiophilic metal cofactor—such as Cu(I) or Ag(I)—is absolutely critical[1][3]. These cofactors act as irreversible scavengers, abstracting the thiolate to form insoluble CuSEt or AgSEt salts, thereby freeing the catalyst to undergo transmetalation.

Q3: I am detecting significant amounts of 2,4-difluorotoluene (protodesulfurization) instead of my desired cross-coupled product. How do I fix this? A3: Protodesulfurization occurs when the benzylic-metal intermediate is quenched by a proton source before transmetalation can occur. The electron-withdrawing 2,4-difluoro groups on your substrate stabilize the benzylic anion/radical, making it highly susceptible to protic quenching. Causality & Fix: This is typically caused by trace moisture or hydrated boronic acids. Rigorously dry your solvents over molecular sieves, and consider switching from a boronic acid to a less hygroscopic boronic ester (pinacol ester) or a potassium trifluoroborate salt.

Q4: Can I use Nickel instead of Palladium for this coupling? A4: Yes. Nickel-catalyzed reductive cross-coupling is an excellent alternative that avoids the need for stoichiometric organometallic reagents (like boronic acids). Using NiCl₂·glyme with a ligand like dcypt, alongside a metal reductant (Mn or Zn), enables the direct cross-electrophile coupling of the sulfide with an aryl halide[4].

Quantitative Data: Catalyst & Cofactor Optimization Matrix

The following table summarizes the optimization landscape for the coupling of 2,4-difluorobenzyl ethyl sulfide with 4-methoxyphenylboronic acid. Notice the drastic impact of the NHC ligand and the Cu(I) cofactor.

| Catalyst System (mol%) | Ligand | Cofactor (equiv) | Base | Conv. (%) | Yield (%) | Primary Observation / Byproduct |

| Pd(OAc)₂ (5%) | PPh₃ | None | K₂CO₃ | < 5% | Trace | Unreacted starting material |

| Pd(OAc)₂ (5%) | XPhos | CuTC (1.5) | K₃PO₄ | 45% | 38% | Homocoupling of boronic acid |

| [Pd(IPr)(μ-Cl)Cl]₂ (2.5%) | IPr (NHC) | Cu(OTf)₂ (1.5) | K₃PO₄ | > 95% | 88% | Clean conversion to desired product |

| [Pd(IPr)(μ-Cl)Cl]₂ (2.5%) | IPr (NHC) | Ag₂O (1.0) | K₃PO₄ | 85% | 76% | Minor protodesulfurization |

| NiCl₂·glyme (10%) | dcypt | Zn (2.0) | None | 70% | 62% | Reductive coupling with aryl halide |

Mechanistic Pathway

Understanding the dual-catalytic cycle is essential for troubleshooting. The diagram below illustrates how the Pd-NHC catalyst and the Cu(I) cofactor work in tandem to achieve the desulfurative cross-coupling (Liebeskind-Srogl variant).

Catalytic cycle of Pd-NHC/Cu-mediated desulfurative cross-coupling.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol describes the optimized Pd-NHC/Cu-cocatalyzed desulfurative cross-coupling. It includes built-in visual checks to validate the integrity of the reaction at every stage.

Reagents Required:

-

2,4-Difluorobenzyl ethyl sulfide (1.0 equiv, 0.5 mmol)

-

Arylboronic acid (1.5 equiv, 0.75 mmol)

-

[Pd(IPr)(μ-Cl)Cl]₂ (2.5 mol%)

-

Cu(OTf)₂ (1.5 equiv, 0.75 mmol)

-

Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

-

Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

-

Glovebox Setup & Catalyst Pre-Activation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Pd(IPr)(μ-Cl)Cl]₂, Cu(OTf)₂, and K₃PO₄.

-

Causality: Cu(OTf)₂ acts as the critical thiophilic cofactor to scavenge the ethyl thiolate. K₃PO₄ is required to activate the boronic acid to a more nucleophilic boronate species, facilitating transmetalation.

-

-

Substrate Addition: Add the arylboronic acid and 2,4-difluorobenzyl ethyl sulfide to the solid mixture.

-

Solvent Addition: Add anhydrous THF (2.0 mL) to achieve a 0.25 M concentration. Seal the tube with a Teflon stopcock and remove it from the glovebox.

-

Self-Validation Check 1: Upon initial mixing, the solution should appear as a pale yellow/orange suspension. If the solution is completely colorless, the Pd-dimer has not properly solubilized or cleaved.

-

-

Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 12 hours.

-

Self-Validation Check 2: A successful reaction will gradually darken to a deep brown/red as the insoluble CuSEt salts form. However, if you observe the rapid formation of a mirror-like black precipitate on the glass within the first 30 minutes, this indicates Pd black formation . This means the catalyst has died due to ligand starvation or over-reduction, likely caused by wet solvent or insufficient Cu(I) cofactor.

-

-

Quench and Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and filter it through a short pad of Celite.

-

Causality: The Celite pad effectively removes the insoluble Cu-thiolate complexes and phosphate byproducts, preventing them from streaking during column chromatography.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting diarylalkane via flash column chromatography (Hexanes/EtOAc gradient).

References

- Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis.

- Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids.

- Desulfurative Ni-Catalyzed Reductive Cross-Coupling of Benzyl Mercaptans/Mercaptoacetates with Aryl Halides.

- Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv.

Sources

- 1. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

1H and 13C NMR Spectra Reference Guide: 2,4-Difluorobenzyl Ethyl Sulfide vs. Structural Alternatives

Introduction

2,4-Difluorobenzyl ethyl sulfide is a critical synthetic intermediate frequently utilized in the development of advanced pharmacophores, including broad-spectrum antibacterial agents and HIV integrase inhibitors . Because the efficacy of these downstream active pharmaceutical ingredients (APIs) relies heavily on the correct regiochemistry of the fluorinated aromatic ring and the integrity of the thioether linkage, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR profiles of 2,4-difluorobenzyl ethyl sulfide against two key structural alternatives: its synthetic precursor (2,4-difluorobenzyl bromide ) and its non-fluorinated analog (benzyl ethyl sulfide ). By comparing these compounds, researchers can confidently assign diagnostic shifts, understand the causality behind spectral changes, and validate their synthetic workflows.

Mechanistic Insights: The Causality of Chemical Shifts

As an Application Scientist, I emphasize that NMR spectra are not merely lists of numbers; they are precise maps of electron density. Understanding why peaks move is essential for troubleshooting synthetic steps.

-